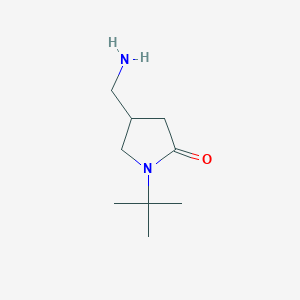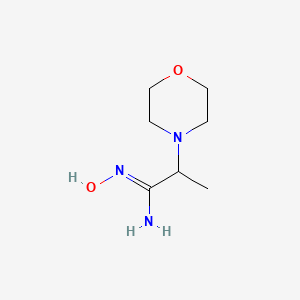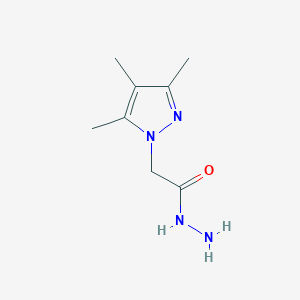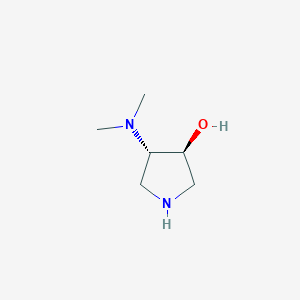
trans-4-(Dimethylamino)-3-pyrrolidinol
Vue d'ensemble
Description
This usually involves the IUPAC name, common names, and structural formula of the compound. It may also include its appearance (color, state of matter under standard conditions) and major uses.
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yield.Molecular Structure Analysis
This involves the analysis of the compound’s molecular geometry, bond lengths and angles, hybridization states, and presence of any functional groups.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (melting point, boiling point, density, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Applications De Recherche Scientifique
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
- Scientific Field : Chemical Sciences
- Application Summary : This compound has been studied for its host-guest binding characteristics with cyclopentanocucurbit [6]uril (CyP 6 Q [6]). The results show that they form a 1:1 inclusion system, generating strong fluorescence .
- Methods of Application : The interaction was investigated through fluorescence, absorption, 1H NMR and mass spectrometry .
- Results or Outcomes : The probe constructed from this interaction showed greater sensitivity than the previously reported probe t-DSMI@HMeQ [6]. In a neutral environment, BF 4−, H 2 PO 4−, and I − elicited obvious specific responses from the probe .
trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DSMI) with cucurbit[7]uril (CB[7])
- Scientific Field : Chemistry
- Application Summary : The host-guest interaction of DSMI with CB[7] was investigated .
- Methods of Application : The interaction was investigated through fluorescence, absorption, 1H NMR and mass spectrometry .
- Results or Outcomes : DSMI can be included by CB[7] with 1:2 stoichiometry to form the DSMI/CB[7] complex .
Interaction of a Hemicyanine Dye and its Derivative with DNA and Cucurbit [7]uril
- Scientific Field : Chemical Sciences
- Application Summary : The host–guest interaction of trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DSMI) with cucurbit [7]uril (CB [7]) was investigated . This interaction provides new insights to investigate the interaction of organic dyes, CB [7] and DNA .
- Methods of Application : The interaction was investigated through fluorescence, absorption, 1H NMR and mass spectrometry .
- Results or Outcomes : DSMI can be included by CB [7] with 1:2 stoichiometry to form the DSMI/CB [7] complex, exhibiting a larger binding affinity than that of DNA .
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide@cyclopentanocucurbit [6]uril as a Fluorescent Probe for Anion Recognition
- Scientific Field : Chemical Sciences
- Application Summary : The host–guest binding characteristics of cyclopentanocucurbit [6]uril (CyP 6 Q [6]) and cyanine dye trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (t-DSMI) have been studied . On this basis, the fluorescent probe t-DSMI@CyP 6 Q [6] has been constructed, and its anion recognition ability has been investigated .
- Methods of Application : The interaction was investigated through fluorescence, absorption, 1H NMR and mass spectrometry .
- Results or Outcomes : In a neutral environment, BF 4−, H 2 PO 4−, and I − elicit obvious specific responses from the probe, since they have stronger binding forces .
Interaction of a Hemicyanine Dye and its Derivative with DNA and Cucurbit [7]uril
- Scientific Field : Chemical Sciences
- Application Summary : The host–guest interaction of trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DSMI) with cucurbit [7]uril (CB [7]) was investigated . This interaction provides new insights to investigate the interaction of organic dyes, CB [7] and DNA .
- Methods of Application : The interaction was investigated through fluorescence, absorption, 1H NMR and mass spectrometry .
- Results or Outcomes : DSMI can be included by CB [7] with 1:2 stoichiometry to form the DSMI/CB [7] complex, exhibiting a larger binding affinity than that of DNA .
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide@cyclopentanocucurbit [6]uril as a Fluorescent Probe for Anion Recognition
- Scientific Field : Chemical Sciences
- Application Summary : The host–guest binding characteristics of cyclopentanocucurbit [6]uril (CyP6Q[6]) and cyanine dye trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (t-DSMI) have been studied . On this basis, the fluorescent probe t-DSMI@CyP6Q[6] has been constructed, and its anion recognition ability has been investigated .
- Methods of Application : The interaction was investigated through fluorescence, absorption, 1H NMR and mass spectrometry .
- Results or Outcomes : In a neutral environment, BF 4−, H 2 PO 4−, and I − elicit obvious specific responses from the probe, since they have stronger binding forces . This probe shows greater sensitivity than the previously reported probe t-DSMI@HMeQ [6] .
Safety And Hazards
This involves the potential health effects of exposure to the compound, its toxicity, and necessary safety precautions.
Orientations Futures
This involves potential future research directions, such as new synthetic methods, applications, or theoretical studies.
For a specific compound, these details would typically be found in scientific literature, databases, and safety data sheets. If you have another compound in mind or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMZWVXBYNBYDL-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CNC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol | |
CAS RN |
960289-61-6 | |
| Record name | rac-(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



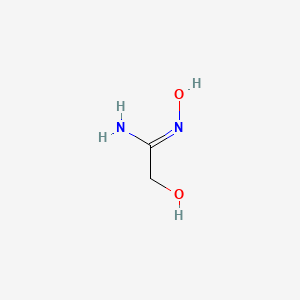

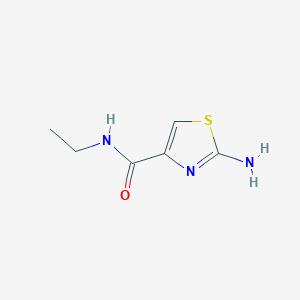
![(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid](/img/structure/B1520528.png)

![Benzo[D]isoxazol-6-amine](/img/structure/B1520532.png)

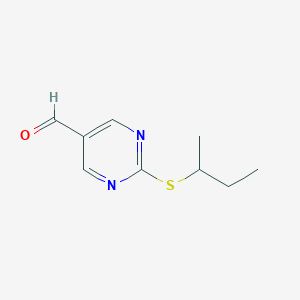
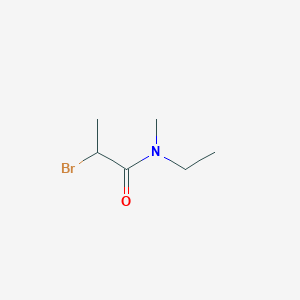

![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)
